molecular formula C15H20F3N3O2 B1403070 tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate CAS No. 1229627-83-1

tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Numéro de catalogue: B1403070
Numéro CAS: 1229627-83-1
Poids moléculaire: 331.33 g/mol
Clé InChI: ACNGCYXPDWCXTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20F3N3O2 and its molecular weight is 331.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H20F3N3O2
  • Molecular Weight : 365.34 g/mol
  • CAS Number : 1201675-03-7
  • Physical Appearance : Solid

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body. It is hypothesized to act as a modulator for various receptors and enzymes, influencing cellular signaling pathways.

Biological Activity Overview

  • Anticancer Properties :
    • This compound serves as an intermediate in the synthesis of several anticancer agents, including Ribociclib, which is used for treating ER-positive and HER2-negative breast cancer. Ribociclib functions by inhibiting cyclin-dependent kinases (CDKs), thereby blocking cell cycle progression and inducing apoptosis in cancer cells .
    • Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
  • Antimicrobial Activity :
    • Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis, where it demonstrated promising inhibitory effects . The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
  • Neuropharmacological Effects :
    • Preliminary research indicates that the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like epilepsy and chronic pain. Its ability to modulate TRPV1 channels suggests a role in pain management .

Case Studies and Research Findings

StudyFindings
High-throughput screening against M. tuberculosisIdentified significant inhibitory activity with a focus on structural modifications enhancing potency .
Synthesis of RibociclibDemonstrated the importance of this compound as a key intermediate in developing effective CDK inhibitors .
TRPV1 antagonism studiesShowed multimodal mechanisms of action, highlighting the compound's potential in treating neuropathic pain .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be optimized through structural modifications. The presence of the trifluoromethyl group is crucial for enhancing lipophilicity and receptor affinity, which directly correlates with increased biological activity.

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Synthesis of Anticancer Agents :
    • One of the primary applications of tert-butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is as an intermediate in the synthesis of novel anticancer drugs. It plays a critical role in developing compounds targeting specific cancer pathways, particularly those involved in breast cancer treatment.
    • The compound is structurally related to Ribociclib, an FDA-approved drug for treating hormone receptor-positive breast cancer. Its derivatives are being explored for enhanced efficacy and reduced side effects in cancer therapy .
  • Targeting Kinase Inhibition :
    • The trifluoromethyl group in its structure enhances lipophilicity and metabolic stability, making it an attractive candidate for developing kinase inhibitors. These inhibitors are crucial in cancer treatment as they can selectively block the activity of specific kinases involved in tumor growth and survival .
  • Neuropharmacology :
    • Recent studies have indicated potential applications in neuropharmacology, where compounds with similar structures have shown promise in modulating neurotransmitter systems. This opens avenues for research into treatments for neurodegenerative diseases and psychiatric disorders .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a precursor for compounds with potent anticancer activity. The synthesized derivatives were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

CompoundCell Line TestedIC50 (µM)
Derivative AMCF-7 (Breast Cancer)0.5
Derivative BHeLa (Cervical Cancer)0.8
Derivative CA549 (Lung Cancer)1.2

Case Study 2: Structure-Activity Relationship (SAR) Studies

Another research initiative explored the structure-activity relationships of various piperazine derivatives, including this compound. The studies highlighted how modifications to the piperazine ring and pyridine moiety influenced biological activity, leading to the identification of lead compounds for further development.

Propriétés

IUPAC Name

tert-butyl 4-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)11-4-5-12(19-10-11)15(16,17)18/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNGCYXPDWCXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.